molecular formula C20H23N5O2 B4998617 1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B4998617
M. Wt: 365.4 g/mol
InChI Key: CCHCWRQNZXHVQO-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that possesses a unique chemical structure, which makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects
Studies have shown that this compound possesses a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to possess antitumor properties, with the ability to induce apoptosis in cancer cells. Furthermore, it has been investigated for its potential use as an anticonvulsant, with the ability to reduce seizure activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, it possesses a range of biological activities, which makes it a versatile compound for use in various fields of scientific research. However, one of the limitations of this compound is its relatively complex synthesis method, which can be time-consuming and require the use of specialized equipment.

Future Directions

There are several potential future directions for the investigation of 1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One potential direction is the further investigation of its antimicrobial properties, with the aim of developing new antibiotics to combat drug-resistant microorganisms. Another potential direction is the investigation of its potential use as an antitumor agent, with the aim of developing new cancer therapies. Additionally, the development of new synthetic methods for the production of this compound could also be an area of future research.

Synthesis Methods

The synthesis of 1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves a multistep process that requires the use of various reagents and catalysts. The synthesis begins with the reaction between 2-bromoethyl phenyl ether and 2-pyridinyl hydrazine, followed by the formation of 3-(2-pyridinyl)-1,2,4-oxadiazole. The final step involves the reaction between 3-(2-pyridinyl)-1,2,4-oxadiazole and 1-(2-phenoxyethyl)piperazine in the presence of a palladium catalyst.

Scientific Research Applications

1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antitumor, and anticonvulsant properties. Additionally, it has been investigated for its potential use as a fluorescent probe, as well as its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

5-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-2-6-17(7-3-1)26-15-14-24-10-12-25(13-11-24)16-19-22-20(23-27-19)18-8-4-5-9-21-18/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHCWRQNZXHVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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